molecular formula C20H19N3OS B3038637 (5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(o-tolyl)methanone CAS No. 878704-24-6

(5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(o-tolyl)methanone

Cat. No. B3038637
CAS RN: 878704-24-6
M. Wt: 349.5 g/mol
InChI Key: APOWOPPDDNYYGM-UHFFFAOYSA-N
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Description

The compound “(5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(o-tolyl)methanone” is a chemical with the CAS Number: 878704-24-6 . Its IUPAC name is 5-methyl-4-[1-(2-methylbenzoyl)-2,3-dihydro-1H-indol-5-yl]-1,3-thiazol-2-amine . The molecular weight of this compound is 349.46 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C20H19N3OS/c1-12-5-3-4-6-16(12)19(24)23-10-9-14-11-15(7-8-17(14)23)18-13(2)25-20(21)22-18/h3-8,11H,9-10H2,1-2H3,(H2,21,22) . This code provides a detailed description of the molecule’s structure.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Techniques : Compounds similar to the one have been synthesized and characterized using various techniques. For instance, Shahana and Yardily (2020) synthesized and characterized novel thiazole derivatives using UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. This demonstrates the methodology that can be applied to synthesize and analyze compounds like (5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(o-tolyl)methanone (Shahana & Yardily, 2020).

Molecular Docking and Pharmacological Potential

  • Molecular Docking Studies : Molecular docking studies are crucial for understanding the interaction of these compounds with biological targets. Shahana and Yardily (2020) utilized Hex 8.0 software for molecular docking, providing insights into the antibacterial activity of their synthesized compounds. This approach could be applicable for exploring the biological interactions of (5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(o-tolyl)methanone (Shahana & Yardily, 2020).

Antimicrobial and Catalytic Activities

  • Antimicrobial Properties : Compounds with structural similarities show potential in antimicrobial applications. For instance, Aslan et al. (2017) synthesized new Schiff bases and their metal(II) complexes, showing antimicrobial properties. This suggests potential antimicrobial applications for (5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(o-tolyl)methanone (Aslan et al., 2017).

  • Catalytic Activity : Research on similar compounds indicates potential in catalysis. For example, Moreno-Fuquen et al. (2019) discussed the catalyst- and solvent-free synthesis of heterocyclic amides, which could be relevant in understanding the catalytic capabilities of (5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(o-tolyl)methanone (Moreno-Fuquen et al., 2019).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

[5-(2-amino-5-methyl-1,3-thiazol-4-yl)-2,3-dihydroindol-1-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-12-5-3-4-6-16(12)19(24)23-10-9-14-11-15(7-8-17(14)23)18-13(2)25-20(21)22-18/h3-8,11H,9-10H2,1-2H3,(H2,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOWOPPDDNYYGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC3=C2C=CC(=C3)C4=C(SC(=N4)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(o-tolyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(o-tolyl)methanone
Reactant of Route 2
(5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(o-tolyl)methanone
Reactant of Route 3
(5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(o-tolyl)methanone
Reactant of Route 4
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(5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(o-tolyl)methanone
Reactant of Route 5
(5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(o-tolyl)methanone
Reactant of Route 6
(5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(o-tolyl)methanone

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